molecular formula C15H28N2O3 B11040706 N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide

N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide

Cat. No.: B11040706
M. Wt: 284.39 g/mol
InChI Key: JNBOTHIVJMMDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, an amide group, and an oxo group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Propan-2-yloxy Group: This step involves the reaction of propanol with an appropriate halide under basic conditions to form the propan-2-yloxy group.

    Amidation Reaction: The propan-2-yloxy group is then reacted with an amine to form the intermediate amide.

    Cyclohexanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-{[3-(methoxy)propyl]amino}ethyl)cyclohexanecarboxamide
  • N-(2-oxo-2-{[3-(ethoxy)propyl]amino}ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the propan-2-yloxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

N-[2-oxo-2-(3-propan-2-yloxypropylamino)ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C15H28N2O3/c1-12(2)20-10-6-9-16-14(18)11-17-15(19)13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

JNBOTHIVJMMDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CNC(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.